4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2102016-85-1 |
|---|---|
Molecular Formula |
C31H19Br |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-bromo-4'-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-28-19-9-18-27-30(28)23-13-5-7-16-25(23)31(27)24-15-6-4-12-22(24)29-21(14-8-17-26(29)31)20-10-2-1-3-11-20/h1-19H |
InChI Key |
FPZOLKJFLOXAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=C(C7=CC=CC=C57)C(=CC=C6)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 4 Phenyl 9,9 Spirobi Fluorene and Key Precursors
The synthesis of unsymmetrically substituted spirobifluorenes such as 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] presents significant synthetic challenges. nih.gov A direct, single-step synthesis is generally not feasible. Instead, a multi-step approach is typically required, often involving the initial synthesis of a symmetrically substituted precursor followed by selective functionalization. A plausible and common strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. researchgate.netnih.gov
A logical synthetic route would first involve the preparation of a dibrominated spirobifluorene precursor, such as 4,4'-dibromo-9,9'-spirobi[fluorene]. This precursor can then undergo a controlled, partial Suzuki coupling reaction with one equivalent of phenylboronic acid to introduce a single phenyl group. However, controlling the reaction to achieve monosubstitution can be difficult and may lead to a mixture of unreacted starting material, the desired monosubstituted product, and the disubstituted by-product (4,4'-diphenyl-9,9'-spirobi[fluorene]).
An alternative and more controlled approach begins with the synthesis of a monosubstituted precursor, 4-bromo-9,9'-spirobi[fluorene] (B1374387). This key intermediate can be synthesized using methods derived from the preparation of other brominated spirobifluorenes. For instance, one general method involves an acid-catalyzed ring closure of a precursor synthesized from the reaction of an o-bromohalobenzene with phenylmagnesium bromide and a bromofluorenone. google.com A more specific approach involves using 4-bromofluorenone as a key starting material to build the spirobifluorene framework. researchgate.net
Once the 4-bromo-9,9'-spirobi[fluorene] precursor is obtained, the subsequent step would be to introduce the phenyl group at the 4'-position. This would typically be achieved through another palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with phenylboronic acid. The synthesis of unsymmetrical multi-aryl spirobifluorenes often requires the introduction of multiple halogen atoms with different reactivities on the aromatic rings to achieve sequential coupling reactions. nih.gov
The Suzuki-Miyaura coupling is widely used for synthesizing spirobifluorene derivatives with high yields. nih.gov The reaction involves coupling an organoboron compound (e.g., phenylboronic acid) with an organohalide (the brominated spirobifluorene) in the presence of a palladium catalyst and a base.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) | researchgate.netnih.gov |
| Base | Aqueous Na₂CO₃, K₂CO₃, or K₃PO₄ | nih.gov |
| Solvent System | Toluene, Dioxane, or Tetrahydrofuran (THF), often with water | google.com |
| Reactants | Aryl/Heteroaryl Halide and Aryl/Heteroaryl Boronic Acid | researchgate.net |
| Temperature | Room temperature to reflux (typically 80-110 °C) | google.com |
| Reaction Time | Several hours to 24 hours | google.com |
Advanced Purification and Isolation Techniques for Spirobifluorene Derivatives
The successful synthesis of spirobifluorene derivatives for high-performance applications, particularly in organic light-emitting diodes (OLEDs), is critically dependent on achieving very high purity. nih.govossila.com The presence of even small amounts of impurities, such as unreacted starting materials or by-products from side reactions, can significantly degrade device performance and stability. Therefore, advanced and often multiple purification techniques are employed.
Column Chromatography is one of the most common and effective methods for purifying spirobifluorene derivatives. google.comnycu.edu.tw This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) as a mobile phase (the eluent) passes through it. The choice of eluent is critical for achieving good separation. Mixtures of nonpolar and moderately polar solvents, such as hexane, toluene, chloroform, and ethyl acetate, are frequently used. google.comnycu.edu.tw For example, a toluene-n-hexane mixture has been used to separate bromo-9,9'-spirobifluorene derivatives. google.com
Recrystallization is another powerful technique for purifying solid organic compounds. It relies on the difference in solubility of the target compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. This method is effective for removing small amounts of impurities after an initial purification by chromatography. Recrystallization has been noted as a final purification step for bromo-spirobifluorene compounds. guidechem.com
Sublimation under high vacuum is a further purification method used, especially for materials intended for electronic devices. This process involves heating the solid material under high vacuum, causing it to transition directly into the gas phase. The gaseous compound then deposits as a high-purity solid on a cooled surface, leaving non-volatile impurities behind. This technique is particularly effective for removing residual solvents and other contaminants that may be difficult to eliminate by chromatography or recrystallization.
The selection and combination of these techniques are tailored to the specific properties of the target spirobifluorene derivative and the nature of the impurities present. Often, a sequence of column chromatography followed by one or more recrystallizations is necessary to achieve the requisite purity for demanding applications.
| Technique | Typical Stationary/Mobile Phase or Solvent | Purpose | Reference |
|---|---|---|---|
| Column Chromatography | Stationary: Silica Gel; Mobile: Toluene-n-hexane, EtOAc/hexane/CHCl₃ | Separation of products from reactants and by-products. | google.comnycu.edu.tw |
| Recrystallization | Solvents like ethanol, ethyl acetate, or mixed solvent systems. | Final purification to remove trace impurities and achieve high crystallinity. | guidechem.com |
| Sublimation | High vacuum and controlled temperature gradient. | Ultra-purification for electronic-grade materials, removal of non-volatile impurities. | General knowledge |
Advanced Spectroscopic and Theoretical Investigations of 4 Bromo 4 Phenyl 9,9 Spirobi Fluorene Analogues
Application of Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for confirming the chemical identity, purity, and electronic characteristics of novel organic materials. For complex molecules like 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] and its analogues, a combination of methods is employed to build a complete structural and photophysical profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structure determination of organic molecules in solution. bbhegdecollege.com For 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene], ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In ¹H NMR, the aromatic region would display a complex series of multiplets corresponding to the distinct protons on the fluorene (B118485) and phenyl rings. The substitution pattern breaks the symmetry of the parent SBF molecule, resulting in a unique signal for each proton. The integration of these signals confirms the correct number of protons in each environment. youtube.com
¹³C NMR spectroscopy, often performed with proton decoupling, reveals a single peak for each unique carbon atom. bbhegdecollege.com The spectrum for 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] would show signals for the sp³-hybridized central spiro-carbon (typically around 66 ppm), numerous sp² carbons in the aromatic regions, and the carbon atom directly bonded to the bromine, which would be influenced by the halogen's electronegativity. rsc.orgbmrb.io Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular framework.
Table 1: Typical NMR Data for Spirobifluorene Derivatives
| Nucleus | Type of Atom | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 6.5 - 8.0 |
| ¹³C | Spiro C9 Carbon | ~66 |
Note: Specific shifts for 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] would depend on the specific electronic effects of the substituents and their positions.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of a synthesized compound with high precision. rsc.org For 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] (C₃₁H₁₉Br), HRMS provides an extremely accurate mass-to-charge (m/z) ratio. This experimental value is compared to the calculated theoretical mass, and a match within a very small tolerance (typically < 5 ppm) confirms the molecular formula. The technique is also sensitive enough to reveal the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), providing further evidence for the compound's identity.
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. ubbcluj.ro For conjugated systems like spirobifluorene derivatives, the absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pku.edu.cnlibretexts.org These transitions are typically of the π → π* type. uzh.ch
The absorption spectrum of 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] in a dilute solution would show strong absorption bands in the UV region. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) provide insight into the extent of π-conjugation. tanta.edu.eg The introduction of the phenyl group at the 4'-position is expected to extend the π-conjugated system compared to the unsubstituted SBF core, potentially leading to a bathochromic (red) shift in the absorption spectrum. rsc.org The rigid spiro linkage helps maintain well-defined absorption features by preventing conformational changes that could disrupt conjugation. leapchem.com
Table 2: Representative UV-Vis Absorption Data for Spirobifluorene Analogues in Solution
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| 9,9'-Spirobifluorene | Dichloromethane | ~300, ~312 | Not specified |
Data derived from related systems to illustrate typical spectral regions. rsc.org
Fluorescence spectroscopy is used to study the light-emitting properties of molecules. Spirobifluorene derivatives are known for being efficient blue-light emitters due to their high photoluminescence quantum yields (PLQY). leapchem.comossila.com The PLQY (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govnist.gov
The rigid spiro-structure is key to these excellent luminescent properties, as it minimizes non-radiative decay pathways by reducing vibrational energy losses. leapchem.com The fluorescence quantum yield is often determined using a relative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard under identical conditions. bjraylight.comresearchgate.net The introduction of bromo and phenyl substituents can modulate the emission wavelength and quantum efficiency, making these derivatives highly tunable for applications in OLEDs. leapchem.com
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For spirobifluorene analogues, this technique confirms the key structural feature: the sp³-hybridized central carbon atom that holds the two fluorene systems in a nearly orthogonal arrangement. umons.ac.beresearchgate.net This perpendicular geometry is crucial for disrupting crystal packing and preventing π-stacking, which contributes to the materials' desirable amorphous film-forming properties. leapchem.com
Analysis of the crystal structure of a 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] analogue would provide precise bond lengths, bond angles, and the dihedral angle between the two fluorene planes. umons.ac.be The substitution at the C4 position can introduce a degree of out-of-plane deformation in the fluorene ring. rsc.org Furthermore, the crystal packing analysis reveals intermolecular interactions, such as C-H···π or halogen interactions, which govern the solid-state morphology. researchgate.net
Table 3: Selected Crystallographic Parameters for a Spirobifluorene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
Data from a related spiro[fluorene-9,9′-xanthene] derivative to illustrate typical structural parameters. umons.ac.be
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful insights that complement experimental findings. pku.edu.cn DFT calculations are used to optimize the ground-state geometry of 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] analogues, predicting bond lengths and angles that can be compared with X-ray crystallography data. aps.org
These calculations also determine the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO). pku.edu.cn The HOMO-LUMO energy gap is a critical parameter that relates to the electronic and optical properties of the material. Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption and emission spectra, helping to assign the nature of the observed electronic transitions (e.g., π-π* or charge-transfer). pku.edu.cnnih.gov Theoretical studies can predict how different substituents on the SBF core will influence the triplet energy level, which is a crucial factor for designing host materials for phosphorescent OLEDs. rsc.org
Table 4: Theoretical Data for Spirobifluorene Oligomers from DFT Calculations
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and hole injection/transport properties. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron injection/transport properties. |
This table describes the type of data obtained from DFT calculations on spirobifluorene systems. pku.edu.cn
Theoretical Calculations of Electronic Structures, Including HOMO/LUMO and Triplet State Energies
Theoretical and computational methodologies, particularly Density Functional Theory (DFT), are indispensable tools for investigating the electronic structures of complex organic molecules like 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] and its analogues. chemrxiv.org These calculations provide deep insights into the distribution of electrons within the molecule and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgpku.edu.cn The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. pku.edu.cnsemanticscholar.org
For spirobifluorene (SBF) systems, DFT calculations have been employed to determine these key energy levels. The parent 9,9'-spirobifluorene is known to possess a high triplet energy (E_T) of approximately 2.87 eV. researchgate.net The introduction of substituents onto this core structure significantly modulates its electronic properties. For instance, a close analogue, 4-phenyl-9,9'-spirobifluorene (4-Ph-SBF), has a calculated triplet energy of 2.77 eV. researchgate.netrsc.org This high triplet energy is a desirable characteristic for host materials in phosphorescent organic light-emitting diodes (PhOLEDs).
It is important to note that while the HOMO-LUMO gap provides a good first approximation, it is not identical to the lowest excitation energy. researchgate.net A more accurate description of excited states requires considering the many-body nature of the wavefunction, which includes the attractive Coulomb interaction between the electron and the hole and a repulsive exchange interaction. researchgate.net Theoretical models account for these factors to provide a more precise calculation of singlet and triplet state energies.
| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T) (eV) |
|---|---|---|---|
| 9,9'-Spirobifluorene (SBF) | -5.90 | -2.03 | 2.87 |
| 4-Phenyl-9,9'-spirobifluorene (4-Ph-SBF) | -5.83 | -2.06 | 2.77 |
Prediction of Chemical Reactivity and Optimization of Synthetic Pathways
Theoretical calculations of electronic structure are pivotal in predicting the chemical reactivity of spirobifluorene derivatives. The spatial distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. Regions with a high HOMO density are electron-rich and thus susceptible to attack by electrophiles, whereas areas with high LUMO density are electron-deficient and represent likely targets for nucleophiles.
Furthermore, synthetic strategies can be adapted based on theoretical insights. While direct functionalization of the 9,9'-spirobifluorene core is common, achieving specific substitution patterns, particularly those other than the 2,2',7,7'-positions, can be challenging. unimi.it Computational analysis can help determine the feasibility of such direct reactions versus alternative routes, such as the construction of the spiro-linkage from pre-functionalized precursors, which allows access to a wider variety of isomers. unimi.it
Rationalization of Photophysical Phenomena and Excited State Dynamics
The photophysical properties of spirobifluorene analogues, such as their absorption and emission of light, are governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the energies of excited states and simulate UV-Vis absorption and photoluminescence spectra. pku.edu.cnsemanticscholar.org These theoretical spectra can be compared with experimental results to validate the computational model and provide a detailed understanding of the underlying electronic transitions, which are typically π-π* in nature for these conjugated molecules. semanticscholar.orgbeilstein-journals.org
For 4-substituted spirobifluorenes, theoretical studies have been crucial in rationalizing their unique photophysical behaviors. nih.gov The substitution at the C4 position, which is ortho to the biphenyl (B1667301) linkage, induces significant steric hindrance that forces a high degree of twisting in the molecular structure. researchgate.net This twisting disrupts the π-conjugation across the molecule, which fundamentally alters its excited state dynamics compared to more planar analogues. nih.gov
The presence of a bromine atom in 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] is expected to have a profound impact on its excited-state dynamics due to the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state. nih.gov An efficient ISC process can quench fluorescence and promote phosphorescence, a phenomenon that can be modeled and understood through advanced theoretical calculations of the excited state potential energy surfaces. nih.gov The interplay between the twisted geometry and the heavy-atom effect dictates the deactivation pathways of the excited state, influencing the ultimate luminescence quantum yields and lifetimes. nih.govnih.gov
Comparative Analysis of Ground State Electronic Properties in Substituted Spirobifluorenes
The electronic properties of spirobifluorene derivatives are highly sensitive to the nature and position of substituents on the fluorene units. researchgate.net Manipulating the substitution pattern has emerged as a powerful strategy to finely tune the material's characteristics for applications in organic electronics. researchgate.netconsensus.app
A comparative analysis, supported by theoretical calculations, reveals distinct trends based on the point of attachment:
C2-Substitution: This position, para to the biphenyl bridge, generally leads to an extension of the π-conjugated system. researchgate.net This increased conjugation often results in a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra.
C3-Substitution: Substitution at the C3 position (meta-linkage) can reduce the electronic coupling between the substituent and the spirobifluorene core. researchgate.net
C4-Substitution: As seen in 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene], substitution at the C4 position (ortho-linkage) induces significant steric strain, resulting in a highly twisted structure. researchgate.net This twisting disrupts conjugation, which helps to maintain a large HOMO-LUMO gap and a high triplet energy. researchgate.netnih.gov While disrupting conjugation, the incorporation of electron-rich moieties at the C4 position can also lead to a significant increase in the HOMO energy level compared to other isomers. nih.gov
This positional isomerism is a key tool for materials design. researchgate.net For instance, the high triplet energy preserved in C4-substituted derivatives makes them excellent candidates for host materials in blue PhOLEDs, while the extended conjugation in C2-substituted analogues might be more suitable for other applications. researchgate.netnih.gov
| Substitution Position | Effect on π-Conjugation | Typical Impact on Triplet Energy (E_T) | Structural Impact |
|---|---|---|---|
| C2 (para) | Increases conjugation pathway researchgate.net | May be lowered | Relatively planar |
| C3 (meta) | Reduces electronic coupling researchgate.net | Can be high | Less sterically hindered |
| C4 (ortho) | Disrupts conjugation researchgate.netnih.gov | Remains high researchgate.netnih.gov | Highly twisted structure researchgate.net |
Advanced Functional Applications in Organic Electronic Devices
Role as Hole-Transporting Materials (HTMs)
Design Principles for Optimized Hole Injection and Efficient Charge Transport
The efficacy of 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] and its derivatives as hole transport materials (HTMs) in devices like perovskite solar cells is governed by several key design principles. The central 9,9'-spirobi[fluorene] (SBF) core is fundamental to this performance. Its spiro-linked, nonplanar 3D geometry, where two fluorene (B118485) units are connected by a single sp³-hybridized carbon, effectively reduces intermolecular π–π stacking. unimib.it This structural feature is crucial for preventing molecular aggregation and crystallization, leading to materials with high glass transition temperatures, good solubility, and excellent morphological stability in thin films. unimib.itresearchgate.net
Efficient charge transport is further dictated by the molecule's electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) energy level. For effective hole injection from an active layer (like a perovskite) to the HTM, the HOMO levels must be well-aligned. Spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs, which are structurally related to SBF, can be tailored to have HOMO energy levels ranging from -4.9 to -5.1 eV, suitable for many photovoltaic applications. rsc.org The introduction of substituents, such as the phenyl group in 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene], directly impacts these energy levels and the charge transport properties. rsc.org
Furthermore, the bromo-substituent serves as a critical site for molecular engineering. It allows for the facile introduction of various functional groups through well-established cross-coupling reactions. This enables the tuning of electronic properties and the expansion of the π-conjugated structure to enhance conductivity and charge mobility. bohrium.com The combination of a rigid, stabilizing core with tunable electronic functionalities makes 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] a prime candidate for designing next-generation, dopant-free HTMs with superior performance and stability. bohrium.commdpi.com
| Design Principle | Structural Contribution from 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] | Resulting Property |
|---|---|---|
| Morphological Stability | Rigid, orthogonal 9,9'-spirobi[fluorene] core. | Prevents π–π stacking and crystallization, leading to stable amorphous films with high glass transition temperatures. unimib.it |
| Energy Level Alignment | The π-conjugated system of the fluorene and phenyl groups. | Dictates the HOMO energy level, crucial for efficient hole injection from the active layer. rsc.org |
| Charge Carrier Mobility | The extended π-conjugation across the fluorene and phenyl units. | Facilitates the movement of holes through the material. rsc.org |
| Tunability & Functionalization | Reactive bromo-substituent. | Allows for further molecular modification via cross-coupling reactions to optimize electronic and physical properties. bohrium.com |
Integration into Advanced Organic Semiconductor Architectures
The ability to incorporate 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] into larger, functional architectures is key to its advanced applications. Its structure is ideal for creating porous materials with unique optical and electronic properties.
Conjugated microporous polymers (CMPs) are a class of materials that merge permanent porosity with extended π-conjugation, making them suitable for applications in gas storage, catalysis, and sensing. nih.gov The spirobifluorene unit is an excellent building block for CMPs because its 3D structure helps to create robust, non-collapsible porous networks. nih.gov
The bromine atom on 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] makes it an ideal monomer for forming these polymers. It can readily participate in metal-catalyzed cross-coupling reactions, such as Yamamoto or Sonogashira–Hagihara couplings, with other multi-functionalized monomers. researchgate.netacs.org For instance, Yamamoto polymerization of brominated spirobifluorene precursors is a common method to develop these polymer networks. researchgate.net The resulting spirobifluorene-based CMPs exhibit high thermal stability, large surface areas (ranging from 940 to 1980 m²/g), and significant micropore volumes (0.5–0.9 cm³/g), which are crucial for their function in various applications. researchgate.netrsc.orgossila.com
| Polymerization Method | Key Features | Typical Surface Area (BET) | Typical Micropore Volume | Reference |
|---|---|---|---|---|
| FeCl₃-mediated Polymerization | Low-cost, uses unsubstituted spirobifluorene. | 940–1980 m²/g | 0.5–0.9 cm³/g | researchgate.netrsc.org |
| Yamamoto Homocoupling | Requires brominated precursors and Ni(0) catalyst. | Comparable to FeCl₃-mediated methods. | Not specified | researchgate.net |
| Sonogashira–Hagihara Coupling | Couples halogenated arenes with alkynyl monomers. | Up to 983 m²/g (for related POPs). | Up to 0.81 cm³/g (for related POPs). | nih.govrsc.org |
| Buchwald–Hartwig Coupling | Couples brominated core with amine linkers. | 514 m²/g (for a composite with MWCNT). | Not specified | acs.org |
Beyond covalent polymers, the spirobifluorene framework can be used to construct crystalline porous organic salts (POSs) through non-covalent interactions. nih.govosaka-u.ac.jp These materials are assembled via charge-assisted hydrogen bonds between acidic and basic organic molecules. nih.govnih.gov
Research has shown that a tetrasulfonic acid derivative of spirobifluorene can be combined with various amines to form diverse network topologies. nih.govosaka-u.ac.jpresearchgate.net A significant finding is that when combined with bulky amines, such as tris(4-bromophenyl)methylamine, the steric hindrance between the amine's halogen atoms and the curved fluorene skeleton induces the formation of a chiral helical network. nih.govosaka-u.ac.jpresearchgate.net This is a powerful example of how the inherent three-dimensional geometry of the spirobifluorene core can be used to direct the supramolecular assembly into complex, chiral architectures.
These chiral helical structures are not merely structural curiosities; they exhibit functional properties. Specifically, they have been shown to display circularly polarized luminescence (CPL) in the solid state, a property where the material preferentially emits either left- or right-handed circularly polarized light. nih.govresearchgate.net This makes the spirobifluorene scaffold a promising platform for developing advanced chiroptical materials for applications in 3D displays, optical data storage, and security. nih.govlight-am.com
Exploration of Emerging Applications in Organic Nonlinear Materials and Fluorescent Probes
The unique electronic and structural characteristics of 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] also open doors to emerging applications in nonlinear optics and chemical sensing.
The extended π-conjugation inherent in the spirobifluorene structure is a key prerequisite for nonlinear optical (NLO) activity. ru.nlnih.gov Organic molecules with large hyperpolarizabilities are essential for technologies like optical switching and data processing. nih.gov Spirobifluorene-based "push-pull" systems, where electron-donating and electron-accepting groups are attached to the core, have been investigated for their second and third-order NLO properties. ru.nl The phenyl group and the potential for further functionalization at the bromo-position make 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] an attractive platform for designing new NLO materials. ru.nlresearchgate.net
Furthermore, the high fluorescence quantum efficiency of the spirobifluorene core makes it an excellent component for fluorescent probes. nih.govrsc.org By incorporating recognition moieties, spirobifluorene-based molecules have been designed as "turn-on" fluorescent sensors for various analytes, including nitric oxide and metal ions like Zn²⁺. nih.govrsc.org Probes have been developed that exhibit aggregation-induced emission (AIE) and two-photon absorption properties, which are highly desirable for bioimaging applications as they allow for deeper tissue penetration and higher resolution imaging. rsc.orgnih.gov The ability to form porous polymers (CMPs) from spirobifluorene precursors also allows for the creation of heterogeneous fluorescent sensors for detecting analytes like nitroaromatics in solution. rsc.org
| Probe Name | Target Analyte | Sensing Mechanism | Key Features | Reference |
|---|---|---|---|---|
| EDADO | Nitric Oxide (NO) | Suppression of Photoinduced Electron Transfer (PET). | Fluorescence "turn-on" response. | nih.gov |
| SPF-1 / SPF-2 | Zinc ions (Zn²⁺) | Complexation with Zn²⁺. | Aggregation-Induced Emission (AIE) properties; SPF-2 has a detection limit of 63 nM and two-photon absorption. | rsc.org |
| SPF-MN / SPF-PA | Hydrazine | Reaction with hydrazine. | Two-photon absorption; colorimetric and fluorescent response (SPF-MN); intercellular sensing (SPF-PA). | nih.gov |
| CMP-NHPI | Aerobic Oxidation Catalyst | Photocatalysis. | Heterogeneous photocatalyst for selective oxidation of alcohols. | rsc.org |
Future Research Directions and Perspectives in Spirobifluorene Chemistry
Further Investigation into Spirobifluorene Regioisomers for Enhanced Material Performance
The strategic placement of substituents on the spirobifluorene (SBF) core, known as positional isomerism or regioisomerism, has emerged as a powerful tool for fine-tuning the electronic properties of organic semiconductors. univ-rennes.frresearchgate.net The substitution pattern significantly influences key parameters such as frontier molecular orbital energy levels, charge carrier mobility, and triplet energy, which are critical for the performance of organic electronic devices. nih.gov
For the last decade, researchers have been exploring new generations of SBF positional isomers, moving beyond the traditionally favored C2 position. researchgate.net The investigation of substitution at the C1, C3, and C4 positions has revealed that these regioisomers can restrict the electronic coupling between the fluorene (B118485) core and the attached substituent. researchgate.net This characteristic is particularly advantageous for designing host materials for phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs, where high triplet energy is a crucial requirement. univ-rennes.frresearchgate.net
Future research will likely focus on a more systematic and comprehensive exploration of SBF regioisomers. This will involve the synthesis and characterization of a wider library of compounds with diverse substituents at various positions. A deeper understanding of the structure-property relationships in these regioisomers will enable the rational design of materials with tailored properties for specific applications. For instance, the development of isomeric microporous hydrocarbon ladder polymers from regioisomeric bis-norbornene fused spirobifluorenes has demonstrated the impact of ladder macromolecular structures on microporosity and gas transport properties. osti.gov
Table 1: Comparison of Electronic Properties for Spirobifluorene Regioisomers (Illustrative)
| Regioisomer | Substitution Position | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Application |
|---|---|---|---|---|---|
| Compound A | C2 | 2.5 | -5.6 | -2.4 | Blue PhOLED Host |
| Compound B | C4 | 2.7 | -5.8 | -2.3 | Green PhOLED Host |
| Compound C | C1 | 2.8 | -5.9 | -2.2 | Deep Blue PhOLED Host |
Note: This table is illustrative and presents typical data for different classes of spirobifluorene regioisomers to highlight the effect of substitution patterns. The values are not specific to 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene].
Development of Novel Heterocyclic Analogues for Tailored Optoelectronic Properties
The incorporation of heterocyclic moieties into the spirobifluorene framework presents a promising strategy for creating materials with novel optoelectronic properties. mdpi.com Heterocyclic analogues can introduce functionalities that are not readily accessible with purely hydrocarbon-based SBFs. For example, the introduction of nitrogen-containing heterocycles can enhance electron transport properties, leading to more balanced charge injection and transport in OLEDs. researchgate.net
The synthesis of these heterocyclic analogues can be achieved through various methods, including the connection of heterocyclic subunits to the spirobifluorene core via cross-coupling reactions or the construction of heterocyclic compounds from spiro precursors containing heteroatoms. acs.org The replacement of the central carbon atom of the spirobifluorene with heavier main-group elements, creating heterospirobifluorenes, is another area of interest due to the potential for low-lying LUMO levels. mdpi.com
Continued Emphasis on Sustainable and Atom-Economical Synthetic Methodologies
The traditional synthesis of spirobifluorene derivatives often involves multi-step reactions that can be resource-intensive and generate significant waste. nbinno.com As the demand for these materials grows, there is an increasing need for more sustainable and atom-economical synthetic methodologies.
Recent advancements have focused on developing more direct and efficient synthetic routes. For example, a formal dehydrative coupling reaction of (hetero)biaryls and fluorenone derivatives has been developed, which proceeds under metal-free conditions and avoids the need for halogenated and metalated starting materials. nih.govrsc.orgrsc.org This approach is simpler, more practical, and offers better functional group compatibility. rsc.org Palladium-catalyzed cross-coupling reactions have also proven to be an effective one-step method for synthesizing certain spirobifluorene derivatives. pku.edu.cn
Future research will continue to prioritize the development of green and efficient synthetic strategies. This includes the exploration of new catalytic systems, the use of renewable starting materials, and the design of one-pot or tandem reactions that minimize purification steps. The overarching goal is to make the synthesis of spirobifluorene compounds more cost-effective and environmentally friendly, thereby facilitating their large-scale production and commercialization.
Advanced Material Engineering and Device Architecture Optimization for Next-Generation Optoelectronic Devices
Beyond the molecular design of new spirobifluorene compounds, significant performance gains can be achieved through advanced material engineering and the optimization of device architecture. The unique three-dimensional structure of spiro-compounds, which leads to high thermal stability and good processability, makes them well-suited for various (opto)electronic applications. researchgate.net
In the context of OLEDs, spirobifluorene derivatives are widely used as host materials for phosphorescent emitters. rsc.orgacs.org The orthogonal arrangement of the two fluorene units in the spirobifluorene core endows these materials with good solubility and thermal stability. rsc.org Future research will focus on engineering host materials with precisely tuned energy levels to ensure efficient energy transfer to the guest emitter, thereby maximizing device efficiency and lifetime. rsc.org This includes the development of bipolar host materials that can effectively transport both holes and electrons.
Furthermore, the optimization of the device architecture, including the thickness of each layer and the choice of charge transport and injection layers, is crucial for achieving high-performance devices. d-nb.info For instance, the use of co-host systems and the careful management of interfaces within the device can prevent the formation of undesirable exciplexes and improve charge balance. pku.edu.cn The development of spirobifluorene-based materials as hole-transporting materials in solar cells is also an active area of research, aiming to create more reliable and long-term stable photovoltaic devices. d-nb.info
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] |
| 9,9'-Spirobi[9H-fluoren]-2-amine |
| N-[1,1′-BIPHENYL]-2-YL-2′,7′-BIS(1,1-DIMETHYLETHYL)-N-(9,9-DIMETHYL-9H-FLUOREN-2-YL)-9,9′-SPIROBI[9H |
| 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9′-spirobi[fluorene] |
| 2,7-bis(4-phenylbenzo nih.govd-nb.infothieno[3,2-d]pyrimidin-2-yl)-9,9′-spirobi[fluorene] |
| 2,7-bis(4-phenylbenzofuro[3,2-d]pyrimidin-2-yl)-9,9′-spirobi[fluorene] |
| 4-(9,9′-spirobi[fluoren]-4-yl)pyridine |
| 3-(9,9′-spirobi[fluoren]-4-yl)pyridine |
| 2-(9,9′-spirobi[fluoren]-4-yl)pyridine |
| 4-phenyl-SBF |
| 2-phenyl-SBF |
| 2,4-pyridyl-SBF |
| 4-bromo-spirobifluorene |
| 4-bromofluorenone |
| 4-Bromo-2-phenyl-9,9-spirobi[9H-fluorene] |
| 9-bromo-9-phenylfluorene |
| 2′-(9-phenylfluoren- 9-yl)-9,9′-spirobi[fluorene] |
| bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2- carboxypyri-dyl))iridium(III) |
| di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane |
| tris(2-phenylpyridine)iridium(III) |
| 2-(9-phenyl-fluoren-9-yl)spiro[fluorene-9,9′-xanthene] |
| Spiro-(3,5)-F |
| 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl |
Q & A
Q. What are the efficient synthetic routes for 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene], and how can purity be ensured?
The compound is synthesized via Miyaura-Suzuki coupling between 4-bromo-9,9'-spirobifluorene (4-Br-SBF) and phenylboronic acid derivatives. Key steps include:
- Preparation of the 4-Br-SBF precursor from 4-bromofluorenone ( ).
- Coupling with boronic acid derivatives (e.g., phenylcarbazole or trimethoxyphenyl) under palladium catalysis, achieving yields of 75–83% ().
- Purification via column chromatography and recrystallization to isolate gram-scale quantities (). Purity is verified using ¹H NMR to resolve substituent-induced chemical shifts in fluorene protons ().
Q. Which characterization techniques are critical for analyzing structural and thermal properties?
- ¹H NMR : Assigns signals to specific protons, revealing substituent effects on fluorene core symmetry ().
- Thermogravimetric Analysis (TGA) : Confirms thermal stability (>400°C decomposition temperature) for OLED host applications ( ).
- Differential Scanning Calorimetry (DSC) : Detects glass transition temperatures (Tg) to assess amorphous film-forming capability ( ).
Q. How is the triplet energy (ET) of this compound determined, and why is it significant for OLEDs?
- Phosphorescence Spectroscopy : Measures emission spectra at 77 K to calculate ET (~2.7 eV), ensuring compatibility with green/red phosphorescent emitters like Ir(ppy)₃ ( ).
- High ET prevents reverse energy transfer from dopants, maximizing device efficiency ( ).
Advanced Research Questions
Q. How do substituents on the spirobifluorene core influence optoelectronic properties and device performance?
Substituents modulate HOMO/LUMO levels and steric effects:
- Electron-donating groups (e.g., carbazole in 4-PhCz-SBF) lower HOMO levels, enhancing hole transport ().
- Pyridine regioisomers (4-Py vs. 2-Py) alter charge distribution, affecting host-dopant energy alignment. For example, 4-Py-SBF achieves higher external quantum efficiency (EQE) in green PhOLEDs (12.6%) compared to 2-Py analogs ( ).
- Conflicting data on substituent polarity can be resolved via cyclic voltammetry and time-resolved photoluminescence to quantify charge mobility and exciton lifetime ( ).
Q. What strategies optimize 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] as a host in phosphorescent OLEDs?
- Device Architecture : Use a double-layer structure with indium-tin-oxide (ITO) anode and Mg:Ag cathode for balanced charge injection ( ).
- Dopant Selection : Pair with high-triplet emitters like (ppq)₂Ir(acac) for red emission (EQE 10.5%) ( ).
- Host-Dopant Ratio : Optimize doping concentration (typically 6–8 wt%) to minimize aggregation and triplet-triplet annihilation ( ).
Q. How can researchers address contradictions in reported device efficiencies for spirobifluorene-based hosts?
Discrepancies arise from variations in:
- Film Morphology : Use atomic force microscopy (AFM) to assess surface roughness.
- Charge Balance : Electrochemical impedance spectroscopy (EIS) quantifies hole/electron mobility mismatches ( ).
- Dopant Purity : Mass spectrometry ensures dopant homogeneity, critical for reproducibility ( ).
Q. What advanced modifications enable the use of this compound in near-infrared (NIR) electroluminescence?
- Donor-Acceptor Engineering : Attach strong electron acceptors (e.g., acenaphthopyrazine) to the spirobifluorene core via Buchwald-Hartwig coupling ( ).
- TADF Design : Introduce twisted intramolecular charge transfer (TICT) states using diphenylamine donors, achieving NIR emission >800 nm ( ).
Q. Can this compound be applied beyond OLEDs, such as in metal-organic frameworks (MOFs)?
- Ligand Functionalization : Replace bromine with tetracarboxylate groups to synthesize MOFs like SBF-Cu, which exhibit high surface area (1,200 m²/g) and hydrogen uptake (1.2 wt% at 77 K) ( ).
- Open Metal Sites : Activate MOFs under vacuum to expose Cu²⁺ sites for catalytic applications ( ).
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using complementary techniques (e.g., XRD for crystallinity vs. NMR for substituent orientation) ().
- Scalability : Miyaura-Suzuki coupling allows gram-scale synthesis, but solvent choice (e.g., chloroform over THF) is critical to avoid side reactions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
